Lotilaner
Descripción general
Descripción
Lotilaner es un ectoparasiticida que pertenece a la familia de compuestos isoxazolina. Se utiliza principalmente para tratar las infestaciones causadas por pulgas y garrapatas en animales, y más recientemente, se ha aprobado para el tratamiento de la blefaritis por Demodex en humanos . This compound funciona al dirigirse a canales iónicos específicos en los parásitos, lo que lleva a su parálisis y muerte .
Aplicaciones Científicas De Investigación
Lotilaner tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la reactividad de las isoxazolinas.
Biología: Se estudia por sus efectos en varios parásitos y su posible uso en el control de poblaciones de plagas.
Medicina: Aprobado para el tratamiento de la blefaritis por Demodex e investigado para otros posibles usos terapéuticos.
Industria: Se utiliza en medicina veterinaria para controlar las infestaciones de pulgas y garrapatas en mascotas
Mecanismo De Acción
Lotilaner ejerce sus efectos actuando como un antagonista no competitivo de los canales de cloruro activados por ácido gamma-aminobutírico (GABA) (GABACls) en ácaros y otros parásitos . Al inhibir estos canales, this compound causa parálisis y muerte de los parásitos. Es altamente selectivo para los GABACls en invertebrados y no afecta los mismos canales en mamíferos .
Análisis Bioquímico
Biochemical Properties
Lotilaner is a potent non-competitive antagonist of insects’ γ-aminobutyric acid-gated chloride channels (GABACls) . It interacts with these channels in invertebrates, inhibiting their function and leading to the death of the parasites .
Cellular Effects
This compound’s primary cellular effect is the inhibition of GABACls in invertebrates . This inhibition disrupts normal cellular function in the parasites, leading to their death .
Molecular Mechanism
This compound acts as a non-competitive antagonist at the GABACls . It binds to these channels, inhibiting their function and leading to the death of the parasites . There is no cross-resistance with dieldrin or fipronil resistance mutations, suggesting that this compound might bind to a site at least partly different from the one bound by known GABACl blockers .
Temporal Effects in Laboratory Settings
Following oral administration in fed animals, this compound is readily absorbed and peak blood concentrations are reached within 2 hours . The terminal half-life is 30.7 days . This long half-life allows for a rapid onset of flea and tick killing activity with consistent and sustained efficacy for at least 1 month .
Dosage Effects in Animal Models
The safety of this compound flavoured chewable tablets was investigated in a randomized, blinded, parallel-group design study in healthy Beagle puppies . The study found that this compound is safe for use in dogs at the recommended dosage .
Metabolic Pathways
It is known that this compound is readily absorbed in the body after oral administration .
Transport and Distribution
After oral administration, this compound is readily absorbed and distributed throughout the body . It reaches peak blood concentrations within 2 hours .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with GABACls located in the cell membrane of invertebrates .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Lotilaner implica múltiples pasos, comenzando con la preparación de intermediarios clave. Uno de los intermediarios críticos es el 5-bromo-1,2,3-triclorobenceno, que se utiliza para preparar 1-(3,4,5-triclorofenil)-2,2,2-trifluoroetanona . Este intermediario se somete a nuevas reacciones para formar el anillo isoxazolina, que es una característica de this compound .
Métodos de producción industrial: En entornos industriales, la síntesis de this compound implica el uso de procesos de alto rendimiento para garantizar la producción de grandes cantidades. Las condiciones de reacción se optimizan para lograr una alta pureza y rendimiento, a menudo involucrando el uso de solventes como la dimetilformamida y catalizadores como la trietilamina .
Análisis De Reacciones Químicas
Tipos de reacciones: Lotilaner se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir óxidos, mientras que las reacciones de reducción pueden producir alcoholes .
Comparación Con Compuestos Similares
Lotilaner es parte de la clase de compuestos isoxazolina, que incluye otros ectoparasiticidas como:
Fipronil: Otro antagonista de GABACl que se utiliza para controlar pulgas y garrapatas.
Afoxolaner: Similar a this compound, utilizado en medicina veterinaria para el control de pulgas y garrapatas.
Fluralaner: Otro compuesto isoxazolina con aplicaciones similares.
Singularidad de this compound: this compound es único en su alta selectividad para los GABACls en invertebrados, lo que lo hace altamente efectivo contra los parásitos a la vez que es seguro para su uso en mamíferos .
Actividad Biológica
Lotilaner is a novel compound belonging to the isoxazoline class, primarily developed for its efficacy against ectoparasites such as fleas and ticks in veterinary medicine. Recently, it has also been investigated for its potential therapeutic applications in human medicine, particularly for treating Demodex blepharitis. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
This compound functions as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selectively in parasites. This action leads to paralysis and subsequent death of the target organisms, such as Demodex mites. Importantly, this compound does not inhibit mammalian GABA-mediated chloride channels at concentrations up to 30 µM, which is significantly higher than therapeutic doses used in humans .
Key Mechanistic Insights:
- Target Site : The GABACl channel's pore region is hypothesized to be the interaction site for this compound.
- Selectivity : High selectivity for parasitic GABACl channels minimizes potential side effects in mammals .
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied in dogs, revealing critical insights into its absorption, distribution, metabolism, and excretion.
Parameter | Value |
---|---|
Oral Bioavailability | > 80% |
Peak Blood Concentration (Tmax) | 2 hours post-administration |
Terminal Half-Life (Oral) | 30.7 days |
Terminal Half-Life (IV) | 24.6 days |
Volume of Distribution (Vz) | 6.35 l/kg |
Clearance Rate | 0.18 l/kg/day |
This compound's absorption is enhanced when administered with food, leading to reduced inter-individual variability in bioavailability . The compound exhibits a long elimination half-life, allowing for effective dosing intervals.
Case Studies and Trials
- Demodex Mite Infestation in Dogs :
- Demodex Blepharitis in Humans :
Safety Profile
This compound has demonstrated a favorable safety profile across various studies:
Propiedades
IUPAC Name |
3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3F6N3O3S/c1-8-2-13(36-16(8)17(34)30-6-14(33)31-7-19(24,25)26)12-5-18(35-32-12,20(27,28)29)9-3-10(21)15(23)11(22)4-9/h2-4H,5-7H2,1H3,(H,30,34)(H,31,33)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKWFBCPLKNOCK-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1)C2=NO[C@@](C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3F6N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027551 | |
Record name | Lotilaner | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369852-71-0 | |
Record name | Lotilaner | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1369852-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lotilaner [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369852710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lotilaner | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOTILANER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEH4938D7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does lotilaner exert its insecticidal and acaricidal effects?
A1: this compound acts by selectively inhibiting gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates [, , ]. Specifically, it targets the GABA receptor subunit resistant to dieldrin (RDL) [, , ]. This inhibition leads to spastic paralysis and ultimately death of the targeted ectoparasites [, ].
Q2: What makes this compound's action specific to invertebrates?
A2: this compound demonstrates high selectivity for invertebrate GABA receptors over mammalian GABA receptors []. This selectivity is crucial for its safety profile in animals and humans.
Q3: Has the molecular structure of this compound been characterized?
A3: While the exact spectroscopic data is not available within these research papers, this compound's molecular formula is C23H22ClF3N4O4S []. Further details regarding its structural characterization might be available in other scientific publications or patents.
Q4: What types of ectoparasites has this compound shown efficacy against?
A4: Research indicates this compound's effectiveness against a broad spectrum of ectoparasites. This includes:
- Ticks: Dermacentor reticulatus, Ixodes ricinus, Ixodes hexagonus, Rhipicephalus sanguineus, Amblyomma cajennense, Amblyomma spp. [, , , , ].
- Fleas: Ctenocephalides felis, Ctenocephalides canis [, , , ].
- Mites: Sarcoptes scabiei var. canis, Demodex spp., Lynxacarus radovskyi, Ornithonyssus spp. [, , , ].
- Screwworm Fly Larvae: Chrysomya bezziana [].
Q5: this compound is available in both oral and ophthalmic formulations. What are their respective applications?
A5:
- Oral this compound: This formulation, available as chewable tablets, is primarily used for the systemic control of fleas, ticks, and mites in dogs and cats [, , , , , ].
- This compound ophthalmic solution (0.25%): This topical formulation is specifically indicated for the treatment of Demodex blepharitis in adults [, , , , , , ].
Q6: How effective is this compound in treating Demodex blepharitis?
A6: Multiple randomized, double-masked, vehicle-controlled clinical trials (Saturn-1, Saturn-2) have demonstrated the efficacy of this compound ophthalmic solution 0.25% in treating Demodex blepharitis [, , ]. Significant improvements were observed in collarette cure, mite eradication, erythema cure, and composite cure compared to the vehicle control group [, , ].
Q7: What is known about the pharmacokinetics of this compound?
A7: Research in dogs indicates that this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within a few hours [, ]. It exhibits a long half-life, providing sustained efficacy for up to a month [, ]. Similar pharmacokinetic profiles with a long half-life have been observed in cats as well [].
Q8: Does food affect the absorption of oral this compound?
A8: While specific details on food effects are not provided in these research papers, it is generally recommended to administer oral this compound with food to optimize absorption [].
Q9: What is the safety profile of this compound?
A9: Studies have shown that this compound is generally well-tolerated in dogs and cats [, ]. Adverse events are generally mild and transient, with the most common being gastrointestinal upset for oral formulations and mild instillation site pain for the ophthalmic solution [, , , ].
Q10: Are there any known long-term effects of this compound?
A10: While these research papers primarily focus on short-term efficacy and safety data, long-term studies might be necessary to fully assess the potential for any long-term effects of this compound.
Q11: Has any resistance to this compound been reported?
A11: While the provided research papers don't mention specific cases of this compound resistance, the potential for resistance development in parasite populations always exists with prolonged insecticide use. Continuous monitoring and prudent use are essential to mitigate this risk.
Q12: What are some areas of ongoing research related to this compound?
A12:
- Understanding resistance mechanisms: Research into potential resistance mechanisms is crucial to guide strategies for sustainable parasite control [, ].
- Exploring new formulations and delivery systems: This could optimize the efficacy and convenience of this compound administration [, , ].
- Investigating the potential for host-targeted interventions: this compound's efficacy in killing blood-feeding insects after ingestion by treated dogs presents exciting possibilities for controlling vector-borne diseases like Chagas disease [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.